5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Physicochemical profiling Drug-likeness Library design

5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 422540-26-9) is a heterocyclic small molecule (MW 288.33 g/mol, formula C13H12N4O2S) belonging to the pyrazolo[3,4-d]pyrimidin-4-one family. It features a 6-thioxo (C=S) group and an N5-(4-ethoxyphenyl) substituent, distinguishing it from 6-oxo analogs and other N5-aryl variants.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33
CAS No. 422540-26-9
Cat. No. B2604038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS422540-26-9
Molecular FormulaC13H12N4O2S
Molecular Weight288.33
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)NN=C3
InChIInChI=1S/C13H12N4O2S/c1-2-19-9-5-3-8(4-6-9)17-12(18)10-7-14-16-11(10)15-13(17)20/h3-7H,2H2,1H3,(H2,14,15,16,20)
InChIKeyHQVSEQAZXORLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-(4-Ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Core Identity and Structural Context for Scientific Selection


5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 422540-26-9) [1] is a heterocyclic small molecule (MW 288.33 g/mol, formula C13H12N4O2S) [2] belonging to the pyrazolo[3,4-d]pyrimidin-4-one family. It features a 6-thioxo (C=S) group and an N5-(4-ethoxyphenyl) substituent, distinguishing it from 6-oxo analogs and other N5-aryl variants. The compound is catalogued in screening libraries under identifiers including Oprea1_028794 and STK880202 , with a supplier-reported purity of 95% (AKSci) . The computed partition coefficient (XLogP3 = 1.7), hydrogen-bond donor count (2), and topological polar surface area (TPSA = 102 Ų) [2] place it within drug-like chemical space, though primary pharmacological profiling data remain absent from the peer-reviewed literature as of 2026.

Why Generic Substitution of 5-(4-Ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Is Scientifically Unjustified


Substituting in-class analogs for 5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one carries measurable risk because small structural variations within the pyrazolo[3,4-d]pyrimidin-4-one scaffold produce quantifiable differences in key drug-likeness parameters. The 6-thioxo group confers distinct hydrogen-bond acceptor character and lipophilicity compared to the 6-oxo variant [1] (see Section 3, Evidence Item 2), while the 4-ethoxyphenyl substituent at N5 alters TPSA, rotatable bond count, and xlogP relative to the 4-methoxy, 4-H, or 1-phenyl regioisomer [2]. In closely related fused pyrimidinethione systems, replacement of oxygen by sulfur in the thioxo group has been shown to enhance enzyme inhibitory potency by 4- to 10-fold in LOX and COX-1 assays [3]. Consequently, selecting a 6-oxo analog or an N5 variant without explicit head-to-head equivalence data risks compromising the pharmacokinetic or pharmacodynamic profile that the target compound’s physico-chemical signature is designed to probe.

Quantitative Evidence Guide: Differentiating 5-(4-Ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one from Its Closest Analogs


Lipophilicity (XLogP3) Differentiates the 4-Ethoxyphenyl Compound from the 4-Methoxyphenyl Analog

The target compound (4-ethoxyphenyl, CAS 422540-26-9) [1] exhibits a computed XLogP3 of 1.7, compared with 1.3 for the 4-methoxyphenyl analog . The +0.4 log unit increase in lipophilicity translates to an approximately 2.5-fold higher predicted octanol-water partition coefficient, which may influence membrane permeability, solubility, and non-specific protein binding in screening cascades.

Physicochemical profiling Drug-likeness Library design

Thioxo vs. Oxo Group: Class-Level Evidence of 4–10-Fold Enhancement in LOX Inhibitory Activity

In a study of structurally related N-substituted [phenyl-pyrazolo]-oxazin-2-thiones, replacing the oxo group (C=O) with a thioxo group (C=S) increased LOX inhibitory potency by a factor of 4 to over 10 [1]. Specifically, thioxo derivatives 4d–g exhibited IC50 values of 3.6–5.4 µM, while their oxo- analogues showed IC50 values of 27.8–52.0 µM. Although this comparison is across a different fused heterocyclic system (oxazin-2-one vs. pyrimidin-4-one), the conserved thioxo motif suggests that the 6-thioxo group in the target compound confers a similar intrinsic activity advantage over any putative 6-oxo variant.

Kinase inhibition COX-LOX pathway Thione advantage

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count Differentiate the Target from 1-Phenyl Regioisomers

The target compound (N5-(4-ethoxyphenyl) substitution) has a computed TPSA of 102 Ų and 2 hydrogen-bond donors (HBDs) [1]. In contrast, the 1-phenyl regioisomer (CAS 156718-77-3) is predicted to have a TPSA of approximately 85 Ų and 1 HBD. The +17 Ų TPSA difference and additional HBD bring the target compound closer to the optimal CNS drug-like range (TPSA < 90 Ų is preferred for blood-brain barrier penetration), suggesting that the target may exhibit reduced passive CNS permeability compared to the 1-phenyl isomer, a critical consideration when peripheral vs. central target engagement is desired.

Permeability CNS drug-likeness Regioisomer selection

Pyrazolo[3,4-d]pyrimidin-4-one Scaffold Demonstrates Sub-Micromolar CDK2 Inhibition, Providing Target-Class Relevance

A series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, designed as CDK2 inhibitors and synthesized via Paal-Knorr reaction and subsequent functionalization, yielded compounds 1e and 1j with CDK2 IC50 values of 1.71 µM and 1.60 µM, respectively, and MCF-7 antiproliferative IC50 values of 10.79 µM and 10.88 µM, outperforming etoposide (IC50 = 18.75 µM) [1]. Although the precise target compound was not among the 15 derivatives tested, this study validates the core scaffold’s capacity to engage the CDK2 ATP-binding pocket, suggesting that the 5-(4-ethoxyphenyl)-6-thioxo variant—with its distinct electronic and steric features—may be a valuable candidate for CDK2-focused screening libraries requiring chemical diversity at N5 and the 6-position.

CDK2 inhibition Kinase screening Cancer research

High-Probability Application Scenarios for 5-(4-Ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Based on Quantitative Evidence


Screening Library Diversification for CDK2 and Related Kinase Inhibitor Discovery

The validated CDK2 inhibitory activity of the pyrazolo[3,4-d]pyrimidin-4-one scaffold (IC50 ~1.6–1.7 µM for optimized derivatives) [1] positions the target compound as a structurally distinctive entry for kinase-focused screening libraries. Its N5-(4-ethoxyphenyl) and 6-thioxo groups provide chemical diversity not represented in the published 15-compound series, potentially accessing unexplored sub-pockets within the CDK2 ATP-binding site. Procurement for HTS or focused kinase panels is warranted when scaffold hopping and substituent diversity are prioritized over pre-validated potency.

Peripheral-Selective Tool Compound Design Leveraging Elevated TPSA and HBD Count

With a TPSA of 102 Ų and 2 hydrogen-bond donors—higher than the 1-phenyl regioisomer (TPSA ≈ 85 Ų, 1 HBD) [2]—the target compound is predicted to exhibit reduced passive blood-brain barrier penetration. This physico-chemical differentiation supports its selection in studies where peripheral target engagement is required (e.g., oncology, inflammation) and CNS exposure would be considered an off-target liability, avoiding the need for extensive CNS safety profiling at early discovery stages.

Thioxo-Enabled Potency Optimization in LOX/COX and Redox Enzyme Programs

Class-level evidence demonstrates that the thioxo (C=S) group confers a 4- to 10-fold potency advantage over the corresponding oxo (C=O) group in LOX enzyme inhibition (IC50 3.6–5.4 µM vs. 27.8–52.0 µM) [3]. Although derived from an oxazin-2-one/thione system, this trend supports the prioritization of the 6-thioxo compound over any 6-oxo analog in programs targeting lipoxygenases, cyclooxygenases, or other redox-sensitive enzymes where the thione moiety may enhance binding through altered electronic or hydrogen-bonding interactions.

Physico-Chemical Property-Driven Analog Selection for Membrane Permeability Profiling

The XLogP3 of 1.7 for the 4-ethoxyphenyl compound, compared with 1.3 for the 4-methoxyphenyl analog (approx. 2.5-fold increase in predicted partition coefficient) [4], makes the target compound a useful probe in systematic permeability studies. When paired with the methoxy congener in a matched molecular pair analysis, the measured permeability or cellular potency differences can be quantitatively attributed to the O-ethyl vs. O-methyl substitution, generating predictive models for alkyl-chain optimization in lead development.

Quote Request

Request a Quote for 5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.